molecular formula C16H16N2O4 B154485 Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone CAS No. 1696-60-2

Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone

Cat. No. B154485
CAS RN: 1696-60-2
M. Wt: 300.31 g/mol
InChI Key: GGQDJSIYHIRXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research into benzaldehyde hydrazone derivatives has led to the synthesis of various compounds with potential applications in different fields, including antibacterial activity. These derivatives are characterized by the presence of a hydrazone moiety, which is a functional group resulting from the reaction of a hydrazine with an aldehyde or ketone.

Synthesis Analysis

The synthesis of hydrazone compounds often involves the condensation of an aldehyde with a hydrazine derivative. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using different protecting groups, yielding products with varying degrees of success . Additionally, the synthesis of azo-benzoic acids and their precursors, which are structurally related to benzaldehyde hydrazones, has been confirmed using spectroscopic techniques . The synthesis of hydrazone compounds derived from 4-methylbenzohydrazide with different benzaldehydes has also been reported, with the resulting compounds exhibiting antibacterial activity .

Molecular Structure Analysis

The molecular structures of hydrazone derivatives have been elucidated using various techniques, including single crystal X-ray diffraction. The crystal structures of hydrates of substituted benzaldehyde (pyrazinecarbonyl)hydrazone derivatives have been reported, highlighting the role of water molecules in stabilizing the crystal structures through hydrogen bonding . Similarly, the crystal structures of new hydrazone compounds synthesized from 4-hydroxybenzohydrazide have been determined, revealing intermolecular hydrogen bonds that form layered structures .

Chemical Reactions Analysis

Hydrazone compounds can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . These reactions are significant as they can affect the properties and stability of the compounds in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone derivatives are closely related to their molecular structures. For example, the antibacterial activity of a series of hydrazone compounds has been studied, with some compounds showing moderate activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The thermal stability of complexes with 2-furaldehyde-4-methoxy benzoyl hydrazone has been investigated, indicating that certain complexes exhibit better thermal stability . Optical studies of metal complexes of 3,4-dimethoxy benzaldehyde hydrazone have been conducted, providing insights into their electronic transitions and energy gaps .

Scientific Research Applications

Synthetic Chemistry Applications

  • An alternative synthesis method involving 3-hydroxy-4-methoxy-benzaldehyde demonstrated its utility in producing complex molecules, highlighting its role in synthetic organic chemistry (Banerjee, Poon, & Bedoya, 2013).
  • The preparation of o-hydroxy Schiff bases from 2-hydroxy-4-methoxy benzaldehyde was reported, showcasing the compound's role in forming structures with intramolecular hydrogen bonding, valuable in material science and pharmaceutical chemistry (Kala et al., 2016).

Antimicrobial Activity

  • A series of aromatic hydrazides and aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde exhibited antimicrobial activity against several bacterial strains, suggesting potential for developing new antimicrobial agents (Wang, Guo, Wang, & Zheng, 2014).

Metal Complexes and Catalysis

  • Iron(III) and nickel(II) template complexes derived from benzophenone thiosemicarbazones and 2-hydroxy-4-methoxy-benzaldehydes were synthesized, showing potential in catalysis and materials science due to their structural and electronic properties (Kurt et al., 2009).

Hydrogen Bonding Studies

  • The compound's utility in studying hydrogen bonding was demonstrated through the synthesis of Schiff bases, highlighting its importance in understanding molecular interactions and designing functional materials (Kala et al., 2016).

Safety and Hazards

3-Hydroxy-4-methoxybenzaldehyde is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Vanillin azine, also known as Benzaldehyde, 4-hydroxy-3-methoxy-, ((4-hydroxy-3-methoxyphenyl)methylene)hydrazone, is a derivative of vanillin . The primary targets of vanillin are reportedly various enzymes involved in the biosynthesis of vanillin . These enzymes play a crucial role in the conversion of precursor molecules into vanillin .

Mode of Action

Vanillin, the parent compound, is known to interact with its targets, primarily enzymes, to bring about changes in the biochemical pathways

Biochemical Pathways

Vanillin is a specialized metabolite and the main ingredient of vanilla extract . It’s synthesized in plants via a series of enzymatic reactions . The biosynthetic pathway involves the conversion of ferulic acid to vanillin via CoA-dependent β-oxidative cleavage-mediated pathway

Pharmacokinetics

Studies on vanillin have shown that it enhances the passive transport rate and absorption of drugs with moderate oral bioavailability . This suggests that vanillin azine might also influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of other compounds, thereby affecting their bioavailability.

Result of Action

Vanillin has been reported to exhibit various bioactive properties such as neuroprotection, anticarcinogenic, and antioxidant effects

Action Environment

The action environment can significantly influence the efficacy and stability of a compound. For instance, sunlight has been shown to drive the production of vanillin from biomass in an aqueous environment

properties

IUPAC Name

4-[(E)-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-15-7-11(3-5-13(15)19)9-17-18-10-12-4-6-14(20)16(8-12)22-2/h3-10,19-20H,1-2H3/b17-9+,18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQDJSIYHIRXDW-BEQMOXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=CC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C/C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vanillin azine

CAS RN

1696-60-2
Record name Benzaldehyde, 4-hydroxy-3-methoxy-, 2-((4-hydroxy-3-methoxyphenyl)methylene)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-hydroxy-3-methoxy-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.